molecular formula C8H7F3O2 B13116845 3-Hydroxy-4-(trifluoromethyl)benzyl alcohol

3-Hydroxy-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B13116845
M. Wt: 192.13 g/mol
InChI Key: CTXXFHIEVVRCTN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(formyl)-2-(trifluoromethyl)phenol or 5-(carboxy)-2-(trifluoromethyl)phenol .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-(methyl)phenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Hydroxymethyl)-2-(chloromethyl)phenol: Contains a chloromethyl group instead of a trifluoromethyl group.

    5-(Hydroxymethyl)-2-(bromomethyl)phenol: Features a bromomethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-2-(trifluoromethyl)phenol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,12-13H,4H2

InChI Key

CTXXFHIEVVRCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)O)C(F)(F)F

Origin of Product

United States

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